molecular formula C12H16O2 B2671170 (R)-6-Isopropylchroman-4-ol CAS No. 1567968-24-4

(R)-6-Isopropylchroman-4-ol

Cat. No. B2671170
CAS RN: 1567968-24-4
M. Wt: 192.258
InChI Key: LZDOIOQHXGLFIJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Isopropylchroman-4-ol, also known as IPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. IPC belongs to the family of chromanols, which are known for their antioxidant and anti-inflammatory properties.

Scientific Research Applications

Applications in Molecular Characterization and Analysis

Chromone and Chroman-4-one Derivatives in Enzyme Inhibition

Research on chromone and chroman-4-one derivatives, structurally related to (R)-6-Isopropylchroman-4-ol, has shown significant applications in enzyme inhibition. Fridén-Saxin et al. (2012) synthesized a series of substituted chromone/chroman-4-one derivatives evaluated as inhibitors of SIRT2, an enzyme associated with aging-related diseases, including neurodegenerative disorders. These compounds showed inhibitory concentrations in the low micromolar range, with selectivity toward SIRT2 over SIRT1 and SIRT3, indicating their potential in developing new therapeutic agents for treating aging-related diseases Fridén-Saxin et al., 2012.

Advances in Spectroscopy for Chemical Analysis

Resonance Raman Spectroscopy (RRS) in Analytical Chemistry

Efremov et al. (2008) reviewed the achievements in resonance Raman spectroscopy (RRS), emphasizing its enhanced sensitivity and selectivity for chemical analysis. RRS has been applied in various research fields, including the analysis of carotenoids in biological matrices, pigments and dyes in art and forensics, and characterizing carbon nanotubes. The technique's distinct analytical chemistry potential is outlined, showcasing its utility in bioanalytical sciences, including nucleic acids and protein-drug interactions analysis. This review highlights the instrumental and methodological achievements in RRS, such as its coupling to liquid chromatography and capillary electrophoresis, and its approach to single-molecule level sensitivity through surface-enhanced RRS or tip-enhanced RRS Efremov et al., 2008.

properties

IUPAC Name

(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11,13H,5-6H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDOIOQHXGLFIJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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